Cas no 122547-72-2 (4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-)
122547-72-2 structure
Product Name:4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-
CAS-Nr.:122547-72-2
MF:C29H44O8
MW:520.654870033264
CID:149729
PubChem ID:5281897
Update Time:2025-04-19
4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-
- 4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimet...
- SORAPHEN A
- (1R,2S,5S,10R,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one (non-preferred name)
- (1R,2S,5S,10S,11R,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one (non-preferred name)
- (2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl
- C11300
- (1S,2S,3Z,5R,6S,11S,14S,15R,16R,17S,18S)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one
- US11375716, Soraphen A
- 1w96
- (1S,2S,3E,5R,6S,11S,14S,15R,16R,17S,18S)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one
- 3jrx
- DTXSID00869674
- (1R,2S,5S,10S,11R,12Z,14S,15S,16S,17S,18R)-1,17-Dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one
- Soraphen A1.alpha.
- BDBM559872
- Q21051153
- (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one (non-preferred name)
- SCHEMBL975745
- CHEMBL1235782
- 122547-72-2
- 4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one, 1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-, (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-
- (1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one
- CHEBI:9200
- S1A
- 1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-4,19-dioxabicyclo[13.3.1]nonadec-12-en-3-one
- BCP25039
- (1S,2S,3E,5R,6S,11S,14S,15S,16S,17R,18R)-15,17-dihydroxy-5,6,16-trimethoxy-2,14,18-trimethyl-11-phenyl-12,19-dioxabicyclo[13.3.1]nonadec-3-en-13-one
- DB02859
- C11300;S1A
- Soraphen A1alpha
- Soraphen beta
- Soraphen A1α
-
- Inchi: 1S/C29H44O8/c1-18-16-17-24(34-5)23(33-4)15-11-10-14-22(21-12-8-7-9-13-21)36-28(31)20(3)29(32)27(35-6)25(30)19(2)26(18)37-29/h7-9,12-13,16-20,22-27,30,32H,10-11,14-15H2,1-6H3/b17-16+/t18-,19-,20+,22-,23-,24+,25-,26-,27+,29+/m0/s1
- InChI-Schlüssel: WPMGNXPRKGXGBO-OFQQMTDKSA-N
- Lächelt: O1[C@@]2([C@@H](C(=O)O[C@H](C3C=CC=CC=3)CCCC[C@@H]([C@@H](C=C[C@H](C)[C@H]1[C@@H](C)[C@@H]([C@H]2OC)O)OC)OC)C)O |t:20|
Berechnete Eigenschaften
- Genaue Masse: 520.304
- Monoisotopenmasse: 520.304
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 37
- Anzahl drehbarer Bindungen: 4
- Komplexität: 737
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 104A^2
- XLogP3: 3.5
Experimentelle Eigenschaften
- Dichte: 1.16
- Siedepunkt: 673.1°Cat760mmHg
- Flammpunkt: 213.7°C
- Brechungsindex: 1.541
4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)- Verwandte Literatur
-
Hai-Hua Lu,Bettina Hinkelmann,Thomas Tautz,Jun Li,Florenz Sasse,Raimo Franke,Markus Kalesse Org. Biomol. Chem. 2015 13 8029
-
Arun Naini,Florenz Sasse,Mark Br?nstrup Nat. Prod. Rep. 2019 36 1394
-
Alison M. Hill Nat. Prod. Rep. 2006 23 256
-
Alison M. Hill,Jonathan P. Harris,Alexandros P. Siskos Chem. Commun. 1998 2361
-
Alison M. Hill,Betty L. Thompson,Jonathan P. Harris,Roger Segret Chem. Commun. 2003 1358
122547-72-2 (4,19-Dioxabicyclo[13.3.1]nonadec-12-en-3-one,1,17-dihydroxy-10,11,18-trimethoxy-2,14,16-trimethyl-5-phenyl-,(1R,2S,5S,10S,11R,12E,14S,15S,16S,17S,18R)-) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Mitglied
CN Lieferant
Reagenz
Henan Dongyan Pharmaceutical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge
Shandong Jing Kun Chemical Co.,Ltd.
Gold Mitglied
CN Lieferant
Großmenge